
4-(6-Methoxypyridin-2-yl)oxane-4-carboxylic acid
Overview
Description
4-(6-Methoxypyridin-2-yl)oxane-4-carboxylic acid is a chemical compound with the molecular formula C12H15NO4 It is characterized by the presence of a methoxypyridine ring attached to an oxane ring, which in turn is connected to a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methoxypyridin-2-yl)oxane-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxypyridine and other reagents such as oxane derivatives.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification methods can further enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(6-Methoxypyridin-2-yl)oxane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The methoxypyridine ring can undergo substitution reactions, where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₂H₁₅NO₄
- Molecular Weight : 237.25 g/mol
- IUPAC Name : 4-(6-Methoxypyridin-2-yl)oxane-4-carboxylic acid
The compound features a methoxypyridine ring attached to an oxane (tetrahydrofuran) moiety, with a carboxylic acid functional group that contributes to its reactivity and potential biological activity.
Chemistry
This compound serves as a crucial building block in organic synthesis. Its unique structure allows it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes which can be used in catalysis and material science.
Biology
Research indicates that this compound may interact with various biological targets:
- Enzyme Inhibition : Studies suggest that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
- Antimicrobial Activity : Preliminary findings show that compounds related to this structure exhibit significant antimicrobial properties. For instance, derivatives have demonstrated effectiveness against strains such as Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values as low as 1.25 µg/mL.
Compound Type | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | TBD | TBD |
Quinoxaline derivative | 1.25 | Mycobacterium tuberculosis |
Medicine
The potential therapeutic applications of this compound are under investigation:
- Drug Development : Researchers are exploring its role as a scaffold for developing new pharmaceuticals targeting various diseases, particularly those involving bacterial infections or metabolic disorders.
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of similar compounds, researchers found that derivatives of this compound showed promising results against resistant strains of bacteria. In vivo studies on murine models indicated enhanced survival rates when treated with these compounds, suggesting their potential for further development into therapeutic agents.
Case Study 2: Enzyme Interaction
Another study focused on the interaction of this compound with specific enzymes involved in cancer metabolism. The results indicated that certain derivatives could inhibit key enzymes, leading to reduced proliferation of cancer cells in vitro. This opens avenues for further research into its application in oncology.
Mechanism of Action
The mechanism of action of 4-(6-Methoxypyridin-2-yl)oxane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxypyridine ring can interact with enzymes or receptors, modulating their activity. The oxane ring and carboxylic acid group may also contribute to the compound’s overall biological effects by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Methoxypyridine: A simpler compound with a methoxypyridine ring, used as a starting material in the synthesis of more complex molecules.
(6-Methoxypyridin-2-yl)boronic acid: A related compound with a boronic acid group, used in various chemical reactions and as a reagent in organic synthesis.
Uniqueness
4-(6-Methoxypyridin-2-yl)oxane-4-carboxylic acid is unique due to the presence of both the methoxypyridine and oxane rings, along with the carboxylic acid group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for diverse research applications.
Biological Activity
4-(6-Methoxypyridin-2-yl)oxane-4-carboxylic acid is a compound of significant interest due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from various sources to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C12H15NO4
- Molecular Weight : 237.25 g/mol
- IUPAC Name : this compound
This compound features a pyridine ring substituted with a methoxy group, linked to an oxane (tetrahydrofuran) moiety with a carboxylic acid functional group.
Antimicrobial Properties
Recent studies have indicated that derivatives of compounds similar to this compound exhibit notable antimicrobial activity. For instance, compounds containing the pyridine scaffold have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for these derivatives can be as low as 1.25 µg/mL, indicating strong antimicrobial potential .
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | TBD | TBD |
Quinoxaline derivative | 1.25 | M. tuberculosis |
Cytotoxicity
Cytotoxicity assessments using human fibroblast cell lines have shown that derivatives of this compound possess low toxicity profiles. For example, one derivative exhibited an IC50 value of 67 µM, suggesting a favorable selectivity index (SI) that supports further investigation into its therapeutic applications .
Compound | IC50 (µM) | SI (Selectivity Index) |
---|---|---|
This compound | 67 | >10 |
DIOX derivative | 3000 | >10 |
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism.
- DNA Interaction : Certain derivatives act as DNA-damaging agents, leading to cell death in susceptible organisms.
- Modulation of Drug Transporters : Some studies suggest that these compounds may interact with ATP-binding cassette (ABC) transporters, impacting drug resistance mechanisms in bacteria .
Study on Antimycobacterial Activity
A significant study highlighted the antitubercular activity of a related compound, demonstrating its effectiveness against drug-resistant strains of Mycobacterium smegmatis. The study utilized whole-genomic sequencing to identify mutations conferring resistance, providing insights into the compound's mechanism and potential for overcoming multidrug resistance .
In Vivo Studies
In vivo studies conducted on murine models showed promising results for the oral and intraperitoneal administration of related compounds. These studies indicated that while the compounds did not exhibit immediate efficacy at all dosages, they demonstrated no toxicity and improved survival rates among treated mice compared to controls .
Properties
IUPAC Name |
4-(6-methoxypyridin-2-yl)oxane-4-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-16-10-4-2-3-9(13-10)12(11(14)15)5-7-17-8-6-12/h2-4H,5-8H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEIWOYVXVDWCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C2(CCOCC2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401168615 | |
Record name | 2H-Pyran-4-carboxylic acid, tetrahydro-4-(6-methoxy-2-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401168615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1439896-31-7 | |
Record name | 2H-Pyran-4-carboxylic acid, tetrahydro-4-(6-methoxy-2-pyridinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1439896-31-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Pyran-4-carboxylic acid, tetrahydro-4-(6-methoxy-2-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401168615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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